REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[CH2:11][CH2:10][CH2:9]2.O>CS(C)=O>[CH2:11]1[C:12]2[C:8](=[CH:7][C:6]([CH2:5][C:1]#[N:2])=[CH:14][CH:13]=2)[CH2:9][CH2:10]1 |f:0.1|
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Name
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|
Quantity
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11.4 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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35.2 g
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Type
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reactant
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Smiles
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ClCC=1C=C2CCCC2=CC1
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Name
|
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Quantity
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75 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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(The internal temperature was maintained below 65° C.)
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Type
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EXTRACTION
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Details
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the mixture was extracted with ether
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Type
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WASH
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Details
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The organic phase was washed with H2O (200 mL), 6N HCl (100 mL), H2O (200 mL), saturated aqueous NaHCO3 (100 mL), and saturated aqueous NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
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The crude product was distilled under reduced pressure (0.6 mm)
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Type
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CUSTOM
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Details
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to give 28.1 g (85%) as a colorless oil, b.p. 131°) C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |